Tin sulfate

Vue d'ensemble

Description

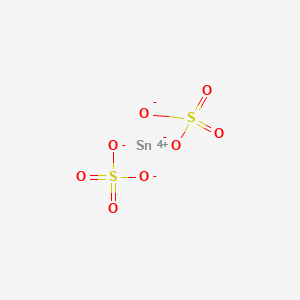

Tin sulfate encompasses several compounds, including tin(II) sulfate (SnSO₄), tin(IV) sulfate (Sn(SO₄)₂), and the heterovalent this compound Sn₂(SO₄)₃. These compounds are characterized by their sulfate (SO₄²⁻) anions coordinated to tin in different oxidation states. SnSO₄, the most studied form, is a white crystalline solid historically used in electroplating, catalysis, and sensor technologies . Recent advancements in structural analysis have clarified the crystal systems of Sn(SO₄)₂ (monoclinic) and Sn₂(SO₄)₃ (triclinic, space group P), with lattice parameters such as a = 483.78(9) pm, b = 809.9(2) pm, and c = 1210.7(2) pm for Sn₂(SO₄)₃ . Tin sulfates are synthesized via controlled sulfation of tin oxides or direct reaction of tin with sulfuric acid, yielding materials with distinct optical and thermal properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tin sulfate can be synthesized through the reaction of tin with concentrated sulfuric acid. The reaction typically involves heating tin metal in the presence of sulfuric acid, which results in the formation of tin bis(sulphate) and the release of sulfur dioxide gas:

Sn+2H2SO4→Sn(SO4)2+2H2O+SO2

Industrial Production Methods: Industrial production of tin bis(sulphate) often involves the use of high-purity tin and controlled reaction conditions to ensure the formation of a pure product. The process may include steps such as purification of the starting materials, precise control of reaction temperatures, and the use of inert atmospheres to prevent contamination.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it is converted to higher oxidation states.

Reduction: It can also be reduced to lower oxidation states, such as tin(II) sulfate.

Substitution: this compound can participate in substitution reactions where the sulfate groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizing agents like potassium permanganate can oxidize tin bis(sulphate) to tin(IV) oxide.

Reducing Agents: Reducing agents such as hydrogen gas can reduce tin bis(sulphate) to tin(II) compounds.

Acidic and Basic Conditions: The compound can react under both acidic and basic conditions, leading to the formation of various tin-containing products.

Major Products Formed:

Tin(IV) Oxide: Formed through oxidation reactions.

Tin(II) Sulfate: Formed through reduction reactions.

Complex Tin Compounds: Formed through substitution reactions with different ligands.

Applications De Recherche Scientifique

Electrochemical Applications

1.1 Solar Cell Production

Tin(II) sulfate is utilized in the electrosynthesis of copper zinc tin sulfide (Cu₂ZnSnS₄) thin films, which are essential for solar cell applications. This compound acts as a precursor in the synthesis of ternary chalcogenides such as Cu₂SnS₃ and Cu₅Sn₂S₇ through methods like successive ionic layer adsorption and reaction (SILAR) . These materials have garnered attention due to their potential for cost-effective and efficient solar energy conversion.

1.2 Battery Technology

In battery technology, tin(II) sulfate is employed as an electrolyte additive, enhancing the performance of batteries by improving charge-discharge cycles and reducing irreversible sulfation of larger particles . Additionally, it is used in the synthesis of tin(IV) oxide (SnO₂) nanoparticles, which are critical for battery electrodes and supercapacitors .

Material Science

2.1 Coating and Plating

Tin sulfate is widely used in the metal surface treatment industry, particularly in acid tin plating baths. It provides high current efficiency and smooth finishes for electroplating applications, contributing to the durability and corrosion resistance of metal parts . This application is particularly important in the automotive industry for coating vehicle components.

2.2 Cement and Construction

In construction, tin(II) sulfate can be mixed with gypsum to create a retarder for grinding portal cement and blended hydraulic cement. This application enhances the quality of cement, mortar, and concrete . The incorporation of this compound improves workability and setting times in construction materials.

Analytical Chemistry

Tin(II) sulfate serves as a reducing agent in analytical techniques such as atomic absorption spectrophotometry for the determination of metals like mercury, cobalt, and nickel . Its effectiveness in these applications highlights its importance in environmental monitoring and quality control processes.

Synthesis Techniques

Recent studies have focused on optimizing the synthesis of tin(II) sulfate using precipitation methods under controlled conditions. Research indicates that varying parameters such as sulfuric acid concentration and oxygen gas flow can significantly enhance yield and purity . For instance, optimal conditions identified include a temperature of 180 °C for 2 hours under continuous oxygen flow, resulting in high-purity SnSO₄ precipitate with an average particle size of 666 nm .

Case Studies

Mécanisme D'action

The mechanism of action of tin bis(sulphate) involves its ability to donate or accept electrons, making it a versatile reducing or oxidizing agent. In biological systems, it can interact with cellular components, leading to various biochemical effects. The compound’s molecular targets and pathways include interactions with enzymes, proteins, and other cellular structures, which can result in changes in cellular function and metabolism.

Comparaison Avec Des Composés Similaires

Structural and Crystallographic Properties

Tin sulfates exhibit structural diversity depending on oxidation states. SnSO₄ adopts a layered structure, whereas Sn(SO₄)₂ and Sn₂(SO₄)₃ feature three-dimensional frameworks with bridging sulfate groups . In contrast, common sulfates like zinc sulfate (ZnSO₄) and copper sulfate (CuSO₄) typically form orthorhombic or monoclinic structures with isolated SO₄²⁻ units.

Table 1: Structural Comparison of Selected Sulfates

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| SnSO₄ | Layered | P | Isolated Sn²⁺ layers with SO₄²⁻ |

| Sn₂(SO₄)₃ | Triclinic | P | Mixed Sn²⁺/Sn⁴⁺ with bridging SO₄²⁻ |

| ZnSO₄·7H₂O | Orthorhombic | Pnma | Isolated SO₄²⁻ in hydrated framework |

| CuSO₄·5H₂O | Triclinic | P₁ | Jahn-Teller distorted Cu²⁺ centers |

Chemical and Functional Properties

- Reactivity: SnSO₄ decomposes thermally above 300°C, releasing SO₃ and forming SnO₂ . CuSO₄ decomposes at higher temperatures (~650°C), producing CuO and SO₃.

- Catalytic Activity: Sulfate-doped tin(IV) oxide (SnO₂-SO₄²⁻) exhibits strong acidity, enhancing catalytic performance in epoxidation reactions . In contrast, CuSO₄ acts as a Lewis acid catalyst in polyurethane synthesis, offering a less toxic alternative to organotin catalysts like dibutyl tin dilaurate (DBTL) .

- Sensing Applications : SnSO₄ demonstrates vapochromic luminescence upon exposure to amine vapors (e.g., NH₃), a property shared by Sn(CH₃SO₃)₂ but with higher humidity sensitivity in the latter .

Table 2: Functional Comparison of Sulfates

| Compound | Key Application | Notable Property |

|---|---|---|

| SnSO₄ | Amine vapor sensors | Humidity-sensitive luminescence turn-on |

| CuSO₄ | Polyurethane catalysis | Non-toxic alternative to organotin catalysts |

| ZnSO₄ | Animal feed additive | Low bioavailability in sulfate form |

| FeSO₄ | Water treatment | Oxidizing agent for contaminant removal |

Thermal and Solubility Behavior

- Thermal Stability : Sn₂(SO₄)₃ shows lower thermal stability compared to SnSO₄, decomposing at ~250°C . In comparison, ZnSO₄·7H₂O loses water progressively up to 280°C before decomposing.

- Solubility: SnSO₄ is sparingly soluble in water (2.5 g/100 mL at 20°C), whereas CuSO₄ and ZnSO₄ are highly soluble (>50 g/100 mL).

Toxicity and Environmental Impact

Organotin compounds like DBTL are highly toxic, driving interest in alternatives such as CuSO₄ . While SnSO₄ itself is less toxic, sulfate-based minerals in animal feed (e.g., ZnSO₄) can reduce nutrient absorption and increase environmental phosphorus waste .

Activité Biologique

Tin sulfate, particularly in its tin(II) form (SnSO₄), has garnered attention in various fields due to its unique biological activities and potential applications. This article explores the synthesis, biological activity, and relevant case studies related to this compound.

1. Synthesis of this compound

This compound can be synthesized through various methods, primarily involving the reaction of tin with sulfuric acid. The optimal conditions for synthesis have been established to enhance yield and purity. Research indicates that using 30% sulfuric acid at a temperature of 180 °C for two hours under continuous oxygen flow yields high-purity this compound precipitate . The reaction can be summarized as follows:

2.1 Antimicrobial Properties

This compound exhibits notable antimicrobial properties, making it a candidate for various applications, including water treatment and as an antibacterial agent. Studies have demonstrated that SnSO₄-modified titanium dioxide (TiO₂) enhances the degradation of organic pollutants and exhibits significant antibacterial activity against various pathogens .

- Case Study : A study published in Applied Surface Science highlighted the effectiveness of SnSO₄-modified TiO₂ in degrading methyl orange dye, showcasing its potential in environmental applications .

2.2 Toxicological Profile

The toxicological effects of tin compounds, including this compound, have been documented. The Agency for Toxic Substances and Disease Registry (ATSDR) provides a comprehensive toxicological profile indicating that exposure to tin compounds may lead to various health effects, including respiratory issues and potential reproductive toxicity .

- Findings :

The biological activity of this compound is believed to stem from its ability to disrupt cellular processes in microorganisms. This disruption can occur through several mechanisms:

- Cell Membrane Disruption : Tin ions can interact with microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Tin ions may inhibit key enzymes involved in metabolic pathways, further contributing to antimicrobial effects.

4. Research Findings and Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

5. Conclusion

This compound demonstrates promising biological activities, particularly in antimicrobial applications. Its synthesis under optimized conditions enhances its efficacy, while ongoing research into its toxicological profile is crucial for understanding its safety in practical applications. Future studies should focus on elucidating the specific mechanisms by which this compound exerts its biological effects and exploring its potential in clinical and environmental settings.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing tin sulfate in laboratory settings, and how can purity be verified?

this compound is typically synthesized via direct reaction of tin metal or tin(II) oxide with sulfuric acid under controlled conditions. For example, dissolving tin(II) oxide in dilute sulfuric acid yields tin(II) sulfate, while using tin(IV) oxide requires concentrated sulfuric acid and heating. Purity verification involves gravimetric analysis (e.g., sulfate precipitation as BaSO₄) and spectroscopic techniques like ICP-OES to quantify trace metal impurities. Cross-referencing with NIST thermochemical data ensures accurate stoichiometric and thermodynamic validation .

Q. Which characterization techniques are most effective for confirming the structural and compositional integrity of this compound?

X-ray diffraction (XRD) is critical for crystallographic identification, while Fourier-transform infrared spectroscopy (FTIR) confirms sulfate ion vibrations (e.g., symmetric stretching at ~1100 cm⁻¹). Thermogravimetric analysis (TGA) assesses thermal stability, and energy-dispersive X-ray spectroscopy (EDS) validates elemental composition. NIST databases provide reference spectra and decomposition profiles for comparative analysis .

Intermediate Research Questions

Q. How does the solubility of this compound vary with pH and temperature, and what experimental protocols optimize its dissolution for aqueous studies?

this compound solubility is pH-dependent due to hydrolysis reactions forming Sn(OH)₂²⁺ or SnO₂ colloids. Systematic studies involve preparing buffered solutions (pH 1–6) and monitoring solubility via conductivity measurements. Temperature-controlled experiments (25–80°C) paired with van’t Hoff analysis can derive ΔH and ΔS values. NIST’s solubility data for analogous sulfates (e.g., Na₂SO₄) provide methodological benchmarks .

Q. What strategies resolve contradictions in reported thermal decomposition pathways of this compound?

Discrepancies in decomposition products (e.g., SnO vs. SnO₂) may arise from varying atmospheric conditions (oxidizing vs. inert). Researchers should replicate experiments using TGA-DSC under controlled O₂/N₂ atmospheres and compare results with high-resolution mass spectrometry (HR-MS) for evolved gases. Statistical error analysis (e.g., Monte Carlo simulations) quantifies uncertainty in kinetic parameters .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict this compound’s electronic structure and reactivity in catalytic applications?

Density functional theory (DFT) models the electronic configuration of this compound clusters, identifying active sites for catalysis. Parameters include charge distribution on sulfate oxygens and tin’s oxidation state. Validation involves correlating calculated adsorption energies (e.g., CO₂ on Sn sites) with experimental catalytic performance in carboxylation reactions. NIST’s thermochemical data validate computational enthalpy outputs .

Q. What interdisciplinary approaches address this compound’s role in environmental remediation, such as heavy metal sequestration?

this compound’s sulfate ions can precipitate toxic metals (e.g., Pb²⁺, Cd²⁺) via co-precipitation. Competitive adsorption studies using mixed-metal solutions quantify selectivity, while synchrotron X-ray absorption spectroscopy (XAS) elucidates binding mechanisms. Cross-disciplinary collaboration with environmental engineers ensures scalable application, referencing challenges in salt analysis methodologies .

Q. Methodological Troubleshooting

Q. How to mitigate impurities in this compound synthesized via hydrothermal methods?

Common impurities include unreacted SnO or residual H₂SO₄. Recrystallization in dilute sulfuric acid (1–2 M) removes excess acid, while Soxhlet extraction with ethanol eliminates organic byproducts. Purity is confirmed via titration (for acid residues) and XRD phase analysis. NIST-certified reference materials (CRMs) ensure calibration accuracy .

Q. What statistical frameworks are optimal for analyzing contradictory data in this compound’s electrochemical behavior?

Multivariate regression models identify confounding variables (e.g., electrode surface roughness, electrolyte concentration). Bayesian inference quantifies the probability of competing mechanistic pathways (e.g., Sn²⁺ vs. Sn⁴⁺ redox activity). Reproducibility is enhanced by adhering to standardized electrochemical protocols (e.g., IUPAC guidelines) .

Propriétés

IUPAC Name |

tin(4+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O4S.Sn/c2*1-5(2,3)4;/h2*(H2,1,2,3,4);/q;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKFSJNVVCGEEI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sn+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O8S2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7488-55-3 (Parent) | |

| Record name | Sulfurous acid, tin salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80890784 | |

| Record name | Sulfuric acid, tin(4+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-62-6, 19307-28-9 | |

| Record name | Sulfurous acid, tin salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, tin(4+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019307289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, tin(4+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, tin(4+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.